1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Description
This compound features a quinoxalin-2-one core substituted with a 4-chlorophenylmethyl group at position 1, a 3-methyl group at position 3, and a 2,4-difluorobenzoyl moiety at position 2.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O2/c1-14-22(29)27(13-15-6-8-16(24)9-7-15)20-4-2-3-5-21(20)28(14)23(30)18-11-10-17(25)12-19(18)26/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRSPZNDUMYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the quinoxaline core with a chlorophenylmethyl halide under basic conditions.
Attachment of the Difluorobenzoyl Group: The final step involves the acylation of the quinoxaline derivative with a difluorobenzoyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorobenzoyl moieties, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool in biological studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Properties
Quinoxaline Derivatives with Aromatic Substituents
- 4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3H-quinoxalin-2-one (CAS 73445-48-4): Key Differences: Replaces the 2,4-difluorobenzoyl group with a benzoyl moiety and substitutes the 4-chlorophenylmethyl with a 3-fluorobenzyl group. The 3-fluorobenzyl group may alter lipophilicity (logP ~6.3 vs. target compound) and metabolic stability .
- 1-{4-[({[(4-Chlorophenyl)(cyclopropyl)methylidene]amino}oxy)methyl]phenyl}-3-(2,6-difluorobenzoyl)urea (Flucycloxuron): Key Differences: Contains a 2,6-difluorobenzoyl group instead of 2,4-difluoro, coupled with a urea linker. Impact: The 2,6-difluoro substitution creates a distinct electronic profile, possibly reducing steric hindrance compared to 2,4-difluoro. The urea moiety introduces hydrogen-bonding capacity, which is absent in the target compound .
Non-Quinoxaline Analogs with Similar Substituents
- SCHEMBL18840972 (CCR3 Inhibitor) :
- Structure : Contains a 2,6-difluorobenzoyl group and a 4-chlorophenethyl substituent but uses a pyrazolone core.
- Impact : The pyrazolone core may enhance solubility due to increased polarity, while the 2,6-difluoro substitution could target different receptor conformations compared to 2,4-difluoro .
Biological Activity
1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one, also known by its CAS number 317822-43-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, with a molecular formula of and a molar mass of approximately 426.84 g/mol. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClF2N2O2 |
| Molar Mass | 426.84 g/mol |
| CAS Number | 317822-43-8 |
| Physical State | Solid (crystalline form) |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit antiproliferative effects on cancer cells, possibly through the inhibition of specific enzyme pathways involved in cell division and survival. Furthermore, the presence of the chlorophenyl and difluorobenzoyl moieties suggests potential interactions with receptors and enzymes , contributing to its pharmacological profile.
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were determined to be approximately 12 µM and 15 µM, respectively.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a mechanism involving mitochondrial membrane potential disruption leading to cytochrome c release and subsequent activation of caspases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various strains, demonstrating effectiveness particularly against Staphylococcus aureus with an MIC of 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
